molecular formula C7H9N B127773 2-Ethylpyridine CAS No. 100-71-0

2-Ethylpyridine

Cat. No.: B127773
CAS No.: 100-71-0
M. Wt: 107.15 g/mol
InChI Key: NRGGMCIBEHEAIL-UHFFFAOYSA-N
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Description

2-Ethylpyridine (CAS 100-71-0) is a heterocyclic organic compound featuring a pyridine ring substituted with an ethyl group at the 2-position. Its molecular formula is C₇H₉N, with a molecular weight of 107.15 g/mol. Structurally, the ethyl group enhances electron-donating effects compared to simpler pyridine derivatives, influencing its chemical reactivity and coordination properties.

Key applications include:

  • Coordination chemistry: Acts as a ligand in Cu(II) complexes, demonstrating unique magnetic and cytotoxic behaviors .
  • Biomedical research: Used in pH-sensitive imaging due to its ¹⁵N NMR properties .
  • Environmental science: Found in cigarette smoke and industrial pollutants, with documented cytotoxic effects on mammalian cells at micromolar concentrations .
  • Chemical synthesis: A precursor in fluorination reactions and the synthesis of pharmaceuticals like the TGR5 activator WB403 .

Preparation Methods

Vapor-Phase Methylation of 2-Methylpyridine with Methanol

Catalytic Process and Industrial Relevance

A patented vapor-phase method utilizes 2-methylpyridine (α-picoline) and methanol over a SiO₂-supported lanthanide oxide catalyst . This route is industrially viable due to its continuous operation and high selectivity (93% at 53% conversion).

Reaction Conditions and Catalyst Design

  • Catalyst Composition : 0.2–25 wt% La₂O₃/CeO₂ on SiO₂ (kieselguhr or silica gel).

  • Temperature : 300–500°C (optimal at 480°C).

  • Pressure : Ambient to slightly elevated.

  • Residence Time : 1–30 seconds.

The reaction mechanism involves dehydrogenation of methanol to formaldehyde, which methylates α-picoline via aldol condensation. The table below contrasts catalyst performances:

Catalyst SystemConversion (%)Selectivity (%)Yield (%)
La₂O₃/SiO₂ (calcined)539346
CeO₂/SiO₂479341

By-Product Management and Recycling

Major by-products include α-vinylpyridine and oligomers, necessitating distillation for separation. Unreacted methanol and α-picoline are recycled, enhancing atom economy .

Synthesis from Acetaldehyde Ammonia Trimer (AAT)

Novel Route and Promoter Screening

A recently developed route condenses AAT under semi-batch conditions with ammonium acetate as a promoter . This method avoids traditional formaldehyde-based pathways, reducing by-product formation.

Optimization via Design of Experiments (DoE)

Key factors identified through DoE include:

  • Temperature : 120–180°C (optimal at 150°C).

  • Promoter Concentration : 0.5–2.0 M ammonium acetate.

  • Residence Time : 4–8 hours.

At optimized conditions, the yield reaches 62%, with <10% oligomers. The reaction pathway involves cyclization of AAT-derived intermediates, as shown below:

AATΔ,NH4OAc2-Ethylpyridine+H2O+NH3\text{AAT} \xrightarrow{\Delta, \text{NH}4\text{OAc}} \text{this compound} + \text{H}2\text{O} + \text{NH}_3

Comparative Analysis with Conventional Methods

The AAT route offers milder conditions but requires precise pH control. The table below contrasts it with vapor-phase methylation:

ParameterAAT RouteVapor-Phase Route
Temperature150°C480°C
CatalystNoneLa₂O₃/SiO₂
By-ProductsOligomersα-Vinylpyridine
ScalabilityModerateHigh

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield 2-ethylpiperidine.

    Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitrating agents like nitric acid for nitration; halogens for halogenation.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2-Ethylpiperidine.

    Substitution: 2-Ethyl-3-nitropyridine, 2-ethyl-3-chloropyridine.

Scientific Research Applications

Biological Research Applications

Cell Proliferation and Survival Studies
2-Ethylpyridine is utilized to investigate its effects on the proliferation and survival of various cell types, notably human umbilical vein endothelial cells (HUVECs) and NIH 3T3 cells. Studies have shown that exposure to this compound can induce oxidative stress and mitochondrial dysfunction in human retinal pigment epithelial (ARPE-19) cells. Specifically, concentrations of 20 μM, 30 μM, and 40 μM resulted in significant decreases in cell viability and increased levels of reactive oxygen species (ROS) .

Oxidative Stress and Neuroprotection
Research indicates that this compound contributes to oxidative stress, which is implicated in age-related macular degeneration. Protective agents such as melatonin and memantine have been shown to mitigate the oxidative damage caused by this compound in ARPE-19 cells, highlighting its role in neuroprotective studies .

Chromatographic Applications

Supercritical Fluid Chromatography
this compound is employed as a stationary phase in supercritical fluid chromatography (SFC), enhancing the separation of chiral and achiral compounds. It has been integrated into high-performance liquid chromatography (HPLC) columns, such as the Viridis BEH this compound Column, which offers improved selectivity for a wide range of analytes including pharmaceuticals and environmental contaminants .

Column Type Pore Size Particle Size Diameter x Length Applications
Viridis BEH this compound Column130 Å5 µm4.6 mm x 250 mmPharmaceutical, biomedical, environmental analysis

Coordination Chemistry

Copper Complexes
The synthesis of copper(II) complexes with this compound has been explored for their biological activity. These complexes exhibit potential anticancer properties against various human cancer cell lines. For instance, studies have indicated that certain copper complexes can demonstrate cytotoxic effects comparable to established chemotherapeutic agents .

Case Study 1: Oxidative Stress Induction

A study involving ARPE-19 cells treated with varying concentrations of this compound revealed a dose-dependent increase in oxidative stress markers. The results indicated significant mitochondrial dysfunction at higher concentrations (30 μM and above), suggesting potential implications for retinal diseases .

Case Study 2: Chromatographic Efficiency

In a comparative analysis of chromatographic columns, the Viridis BEH this compound Column demonstrated superior performance in separating complex mixtures due to its unique ligand chemistry. This column was particularly effective in pharmaceutical applications where precise analyte quantification is critical .

Case Study 3: Anticancer Activity

Research into copper(II) complexes with this compound highlighted their potential as anticancer agents. These complexes were tested against several cancer cell lines, showing promising cytotoxic effects that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-ethylpyridine involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can affect cell proliferation and survival by interacting with cellular receptors and enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Alkylpyridines

Compound Substituent Position Key Properties References
2-Ethylpyridine 2-position Highest biodegradation rate (100 mg/L degraded in 2 weeks); IC₅₀ = 20–40 μM (ARPE-19 cells) .
3-Ethylpyridine 3-position Slower biodegradation; higher environmental persistence .
4-Ethylpyridine 4-position Intermediate biodegradation rate; similar cytotoxicity to this compound .
2-Methylpyridine 2-methyl Lower steric bulk; higher solubility in AgF₂-mediated fluorination (36% yield vs. 38% for this compound) .

Key Insight : The 2-position substitution in this compound optimizes biodegradability and reactivity due to reduced steric hindrance compared to 3- and 4-isomers.

Hydroxyl Pyridine Derivatives

This compound derivatives with hydroxyl groups exhibit distinct coordination and biological behaviors:

Compound Structure Cytotoxicity (IC₅₀) Coordination Behavior
This compound C₂H₅ at C2 20–40 μM Forms stable Cu(II) complexes with square-planar geometry .
2-Pyridineethanol -CH₂CH₂OH at C2 50–100 μM Chelates Cu(II) via hydroxyl and pyridyl N, enhancing stability .
2-Pyridinemethanol -CH₂OH at C2 30–60 μM Similar coordination but lower thermal stability vs. This compound complexes .

Key Insight : Hydroxyl groups improve metal-binding affinity but reduce thermal stability in complexes compared to this compound .

Halogenated Pyridines

Fluorination and halogenation reactivity differ significantly:

Compound Fluorination Yield (AgF₂) Key Factor Influencing Reactivity
This compound 38% (15 min) Higher basicity due to ethyl donor group .
2-Methoxypyridine 36% (15 min) Electron-donating methoxy group enhances reactivity.
2-Chloropyridine 9% (15 min) Electron-withdrawing Cl reduces basicity and reactivity.

Biological Activity

2-Ethylpyridine (2-EP) is a nitrogen-containing heterocyclic compound that has garnered attention due to its presence in cigarette smoke and its potential biological activities. This article reviews the biological effects of 2-EP, focusing on its cytotoxicity, mechanisms of action, and implications for health.

This compound is a derivative of pyridine, characterized by an ethyl group attached to the second carbon of the pyridine ring. It is primarily found in tobacco smoke, where it contributes to the overall toxicity of cigarette emissions. Its chemical structure allows it to interact with various biological systems, leading to significant physiological effects.

Research indicates that 2-EP exhibits notable cytotoxic effects, particularly in human retinal pigment epithelial cells (ARPE-19). The compound has been shown to induce cell death through apoptosis , a programmed cell death pathway characterized by specific biochemical events.

Key Findings from Research Studies

  • Mitochondrial Dysfunction :
    • Exposure to 2-EP results in mitochondrial dysfunction, which is evidenced by a decrease in mitochondrial membrane potential (ΔΨm\Delta \Psi m) and increased levels of reactive oxygen species (ROS) .
    • A study reported that treatment with 20 μM, 30 μM, and 40 μM concentrations of 2-EP led to significant decreases in cell viability: 67.5%, 56%, and 39.3% respectively compared to untreated controls .
  • Caspase Activation :
    • The activation of caspases (caspase-3 and caspase-9) was significantly elevated in treated cells, indicating the induction of apoptosis . For instance, caspase-9 activity increased to 17,000 ± 577 msi at 20 μM concentration compared to 2,200 ± 230 msi in untreated cultures.
  • Oxidative Stress :
    • Increased ROS levels were observed in cells treated with 2-EP, with mean fluorescence values rising significantly from untreated controls (3,505 ± 500.3 msi) to values as high as 28,600 ± 601 msi at the highest concentration tested .
  • DNA Fragmentation :
    • DNA fragmentation patterns consistent with apoptosis were noted, further confirming the apoptotic effect of 2-EP treatment .

Anticancer Activity

In addition to its toxicological profile, 2-EP has been investigated for its potential anticancer properties when complexed with metal ions such as copper(II). Research demonstrated that copper(II) complexes with this compound exhibit significant cytotoxicity against various cancer cell lines including:

  • Human lung adenocarcinoma (A549)
  • Human breast adenocarcinoma (MCF7)
  • Prostate carcinoma (DU-145)

These complexes showed enhanced activity when formulated within micelles to improve solubility and reduce systemic toxicity .

Comparative Biological Activity

The potency of 2-EP relative to other pyridine derivatives has been explored. For example, it was found that both 2-EP and its analogs like 3-ethylpyridine exhibited significantly higher potency in growth inhibition assays compared to simple pyridine . This highlights the potential for targeted therapeutic applications or risk assessments associated with exposure to these compounds.

Summary Table of Biological Effects

Biological Activity Concentration Effect Observed Reference
Cell Viability20 μM67.5% viability
Caspase-9 Activity20 μMIncreased to 17,000 ± 577 msi
ROS LevelsN/AUp to 28,600 ± 601 msi
Anticancer ActivityN/ASignificant cytotoxicity against A549 and MCF7

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing copper(II) complexes with 2-ethylpyridine ligands, and how are their structures validated?

  • Methodology :

  • Synthesis : Mix methanolic solutions of Cu(II) salts (e.g., CuCl₂) with this compound under reflux. For hydroxylated derivatives (e.g., 2-pyridineethanol), chelation occurs via N,O-donor coordination .
  • Structural Validation :
  • X-ray crystallography confirms geometry (e.g., square planar for [CuCl₂(etpy)₂] with Cu–N bond lengths ~1.99 Å and Cu–Cl ~2.25 Å) .
  • FT-IR/Raman spectroscopy identifies ligand-specific vibrations (e.g., pyridine ring modes at 600–1600 cm⁻¹) .
  • Thermogravimetric analysis (TGA) assesses thermal stability (e.g., decomposition at 200–400°C for Cu complexes) .

Q. How can researchers evaluate the stability of this compound-based copper complexes in biological or solvent systems?

  • Methodology :

  • UV-Vis spectroscopy : Monitor d–d transitions (600–900 nm) in DMSO/H₂O (9:1 v/v) to confirm stability over 96 hours .
  • FT-IR in solution : Compare solid-state vs. solution spectra (e.g., absence of new Cu–ODMSO vibrations confirms no ligand displacement) .
  • ICP-MS : Quantify copper ion uptake in cells to assess intracellular stability .

Advanced Research Questions

Q. What experimental approaches explain the selective cytotoxicity of copper(II)-2-ethylpyridine complexes in DU-145 prostate cancer cells?

  • Methodology :

  • MTT assay : Measure IC₅₀ values (e.g., 3M complex shows IC₅₀ ~10 μM in DU-145 cells vs. >1000 μM for 1M/2M) .
  • ROS detection : Use H₂DCF-DA fluorescent probe; 3M induces 2× higher ROS than ligands alone after 24–72 hours .
  • Mitochondrial membrane potential (MMP) : JC-10 assay reveals MMP collapse (red/green fluorescence ratio ↓50% at IC₅₀) .
  • Contradiction analysis : 3M’s enhanced activity stems from 2-pyridineethanol ligands increasing intracellular Cu²⁺ accumulation .

Q. How do computational models (e.g., DFT) elucidate magnetic interactions in this compound-copper complexes?

  • Methodology :

  • DFT calculations (B3LYP-D3/def2-TZVP) : Predict spin densities and exchange coupling constants (e.g., J = −120 cm⁻¹ for antiferromagnetic Cu-Cl-Cu bridges) .
  • Magnetic susceptibility : Fit experimental data to Bleaney-Bowers equations; confirm strong antiferromagnetic coupling via Cl/O bridges .
  • Shape analysis (CShM) : Quantify geometric distortion (e.g., SQ(P) = 0.372 for square planar [CuCl₂(etpy)₂]) .

Q. What strategies resolve contradictions in ligand-dependent bioactivity among structurally similar copper complexes?

  • Methodology :

  • Comparative ligand studies : Test free ligands (e.g., this compound vs. 2-pyridineethanol) to isolate chelation effects .
  • Encapsulation in Pluronic P-123 : Reduces IC₅₀ by 10× in A549/MCF7 cells via enhanced cellular uptake .
  • Fluorescence microscopy (FDA/PI staining) : Validate apoptosis vs. necrosis (e.g., 3M induces >80% apoptosis in DU-145) .

Q. Key Methodological Takeaways

  • Contradiction resolution : Cross-validate biological activity with structural (X-ray) and computational (DFT) data to isolate ligand effects .
  • Advanced characterization : Combine JC-10 assays with ROS probes to link cytotoxicity to mitochondrial dysfunction .
  • Synthetic optimization : Use chelating hydroxyl-pyridine ligands to enhance intracellular metal accumulation and activity .

Properties

IUPAC Name

2-ethylpyridine
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InChI

InChI=1S/C7H9N/c1-2-7-5-3-4-6-8-7/h3-6H,2H2,1H3
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InChI Key

NRGGMCIBEHEAIL-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=N1
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID4021844
Record name 2-Ethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name 2-Ethylpyridine
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Vapor Pressure

4.89 [mmHg]
Record name 2-Ethylpyridine
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CAS No.

100-71-0, 28631-77-8
Record name 2-Ethylpyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 2
2-Ethylpyridine
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2-Ethylpyridine
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